N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazolopyrimidine core, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This is followed by the construction of the pyrazolopyrimidine core via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazolopyrimidine derivatives, such as:
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
- 1,2,3-triazol-4-yl)methyl phosphinates
- 4-azido-1,2,3-triazoles
Uniqueness
N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific combination of a triazole ring and a pyrazolopyrimidine core. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
N-methyl-N-[(2-phenyltriazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c1-22(15-13-8-18-20-14(13)16-10-17-15)9-11-7-19-23(21-11)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNOFRQCHMHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN(N=C1)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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